tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Description
The compound tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a boronate ester derivative of a benzoxazepine scaffold. Its structure comprises:
- A 1,4-benzoxazepine ring system fused to a benzene ring, providing a heterocyclic framework with one oxygen and one nitrogen atom.
- A tert-butoxycarbonyl (Boc) group at the 4-position, which acts as a protective group for the nitrogen atom, enhancing stability during synthetic processes.
- A tetramethyl-1,3,2-dioxaborolane moiety at the 6-position, a boronate ester critical for participation in Suzuki-Miyaura cross-coupling reactions .
This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, leveraging the boronate group’s reactivity in forming carbon-carbon bonds. Its design reflects structural motifs common in pharmaceuticals, such as α2C adrenergic receptor agonists (e.g., phenylmorpholine derivatives) .
Properties
Molecular Formula |
C20H30BNO5 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-11-12-24-16-10-8-9-15(14(16)13-22)21-26-19(4,5)20(6,7)27-21/h8-10H,11-13H2,1-7H3 |
InChI Key |
NVVCCDOOZZLWFX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCOC3=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazepine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: In medicinal chemistry, tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a precursor for the synthesis of functionalized polymers and other high-value chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. The dioxaborolane ring can participate in boron-mediated reactions, while the benzoxazepine core can interact with various biological receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs in terms of substituents, core structure, and applications:
Key Findings:
Substituent Effects: The boronate ester at the 6-position (target compound) enables cross-coupling reactions (e.g., Suzuki-Miyaura), critical for constructing biaryl or conjugated systems in drug candidates . In contrast, the amino-substituted analog (benzoxazine derivative) exhibits direct bioactivity as an α2C adrenergic receptor agonist, bypassing the need for further functionalization .
Core Structure Variations: Benzoxazepine vs. benzoxazine: The benzoxazepine’s seven-membered ring introduces conformational flexibility compared to the six-membered benzoxazine, influencing solubility and metabolic stability. Epiminonaphthalene derivatives () feature a fused naphthalene system, which may enhance aromatic interactions in target binding but complicate synthesis.
Research Findings and Data
Reactivity in Cross-Coupling Reactions
The target compound’s boronate group participates in palladium-catalyzed cross-couplings, as demonstrated in Miyaura-Suzuki reactions (). This reactivity is shared with other boronate esters but differs from amino- or hydroxy-substituted analogs, which require alternative functionalization strategies.
Pharmacological Relevance
- The amino-substituted benzoxazine () shows direct agonist activity, highlighting the importance of substituent choice for bioactivity.
- Boronate-containing analogs are typically intermediates; their utility lies in modular synthesis rather than direct therapeutic use.
Structural and Crystallographic Insights
- The benzoxazine analog () crystallizes in a monoclinic $ P2_1/n $ space group, stabilized by N–H⋯O and C–H⋯O hydrogen bonds. Similar analysis for the target compound is lacking but could leverage SHELX-based refinement () for future studies.
Biological Activity
The compound tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS Number: 865245-32-5) is a synthetic organic molecule that belongs to a class of heterocyclic compounds. Its unique structure incorporates a dioxaborolane moiety, which is known for its role in various biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications.
Molecular Formula and Weight
- Molecular Formula : C16H28BNO4
- Molecular Weight : 309.21 g/mol
Structural Features
The compound features a tert-butyl group attached to a benzoxazepine core, along with a tetramethyl-1,3,2-dioxaborolan moiety. The presence of these functional groups contributes to its chemical reactivity and biological properties.
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1 |
| InChI Key | LEQQJEMLERIVAW-UHFFFAOYSA-N |
Pharmacological Potential
Research indicates that compounds containing dioxaborolane derivatives exhibit various biological activities including:
- Antitumor Activity : Studies have shown that dioxaborolane-containing compounds can inhibit cancer cell proliferation. For instance, the compound's structural analogs have demonstrated cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : The presence of the benzoxazepine ring has been associated with antimicrobial activity against various pathogens.
The biological activity of this compound is likely mediated through:
- Inhibition of Enzymatic Activity : The dioxaborolane moiety may interact with enzymes involved in cellular metabolism or signaling pathways.
- Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate membrane penetration.
Study 1: Antitumor Activity
A recent study explored the cytotoxic effects of similar dioxaborolane derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM.
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
General Synthetic Route
The synthesis of this compound typically involves:
- Formation of Dioxaborolane : Reacting boronic acid with appropriate alcohols under acidic conditions.
- Cyclization Reaction : Using a nucleophilic substitution reaction to form the benzoxazepine structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
